6-Bromo-4,7-difluoroindoline-2,3-dione
CAS No.:
Cat. No.: VC13830256
Molecular Formula: C8H2BrF2NO2
Molecular Weight: 262.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H2BrF2NO2 |
|---|---|
| Molecular Weight | 262.01 g/mol |
| IUPAC Name | 6-bromo-4,7-difluoro-1H-indole-2,3-dione |
| Standard InChI | InChI=1S/C8H2BrF2NO2/c9-2-1-3(10)4-6(5(2)11)12-8(14)7(4)13/h1H,(H,12,13,14) |
| Standard InChI Key | VLXFXQARUKPDQK-UHFFFAOYSA-N |
| SMILES | C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F |
| Canonical SMILES | C1=C(C2=C(C(=C1Br)F)NC(=O)C2=O)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-bromo-4,7-difluoro-1H-indole-2,3-dione, reflects its substitution pattern: a bromine atom at the 6-position and fluorine atoms at the 4- and 7-positions of the indole ring . The indole core is further functionalized with two ketone groups at positions 2 and 3, forming a dione structure. This arrangement is critical for its reactivity and potential interactions in biological systems .
Key Structural Features:
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Halogenation: Bromine and fluorine substituents enhance electronegativity and influence intermolecular interactions.
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Planarity: The fused bicyclic system (indole ring) promotes π-π stacking, relevant in materials science applications .
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Hydrogen Bonding: The ketone groups at positions 2 and 3 act as hydrogen bond acceptors, potentially facilitating binding to biological targets .
Research Applications and Future Directions
Materials Science
The planar indole core and halogen substituents make the compound a candidate for organic semiconductors or photovoltaic materials. Halogenated aromatics are known to improve charge transport in organic electronics .
Analytical and Synthetic Utility
The compound serves as a building block for synthesizing complex heterocycles. Its bromine atom is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the indole scaffold .
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